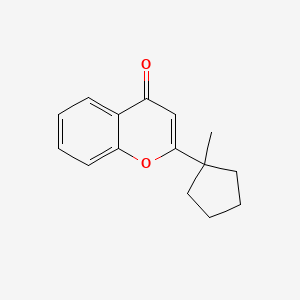
5-Bromo-1,2,3-tris(tetradecyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,2,3-tris(tetradecyloxy)benzene: is an organic compound with the molecular formula C48H89BrO3 It is a derivative of benzene, where three hydrogen atoms are replaced by tetradecyloxy groups and one hydrogen atom is replaced by a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene typically involves the bromination of 1,2,3-tris(tetradecyloxy)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography or recrystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-1,2,3-tris(tetradecyloxy)benzene can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield the corresponding hydrogenated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of 5-substituted-1,2,3-tris(tetradecyloxy)benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 1,2,3-tris(tetradecyloxy)benzene.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development. Its brominated structure can enhance the binding affinity and selectivity of drug molecules towards specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of advanced materials such as liquid crystals, polymers, and organic semiconductors. Its unique properties contribute to the performance and stability of these materials in various applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene involves its interaction with molecular targets through its bromine and tetradecyloxy groups. The bromine atom can participate in halogen bonding, while the tetradecyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors, thereby modulating their activity and function.
Comparación Con Compuestos Similares
5-Bromo-1,2,3-tris(dodecyloxy)benzene: Similar structure with shorter alkyl chains.
5-Bromo-1,2,3-tris(hexyloxy)benzene: Similar structure with even shorter alkyl chains.
5-Bromo-1,2,3-tris(methoxy)benzene: Similar structure with methoxy groups instead of tetradecyloxy groups.
Comparison: 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is unique due to its long tetradecyloxy chains, which provide enhanced hydrophobicity and potential for self-assembly into ordered structures. This property distinguishes it from its analogs with shorter alkyl chains or different substituents, making it particularly valuable in applications requiring specific hydrophobic interactions and structural organization.
Propiedades
Fórmula molecular |
C48H89BrO3 |
|---|---|
Peso molecular |
794.1 g/mol |
Nombre IUPAC |
5-bromo-1,2,3-tri(tetradecoxy)benzene |
InChI |
InChI=1S/C48H89BrO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-50-46-43-45(49)44-47(51-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48(46)52-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-44H,4-42H2,1-3H3 |
Clave InChI |
IYRAOIGHZCAVFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)


![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)

![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127391.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)


![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)

